ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3S/c1-6-21-12(19)8(2)22-13-15-14-10(18(13)4)9-7-17(3)16-11(9)20-5/h7-8H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITWSMNABZNYOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C)C2=CN(N=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively. Leishmaniasis and malaria are communicable, devastating, and neglected tropical diseases (NTDs) affecting more than 500 million people worldwide.
Biochemical Pathways
The compound affects the biochemical pathways of Leishmania aethiopica and Plasmodium berghei, leading to their growth inhibition
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. For instance, it displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively. Furthermore, the compound elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively.
Biological Activity
Ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates both pyrazole and triazole moieties, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thioether linkage and an ethyl ester functionality, contributing to its chemical versatility. The presence of the methoxy and methyl groups enhances its solubility and bioavailability, potentially influencing its biological activity.
Structural Formula
Key Features
- Thioether linkage : Enhances reactivity and potential interactions with biological targets.
- Pyrazole and triazole rings : Known for various biological activities, including antifungal and anticancer properties.
Antifungal Properties
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal activity. This compound is expected to follow this trend due to its structural similarities with known antifungal agents.
Table 1: Comparative Antifungal Activity of Triazole Derivatives
| Compound Name | Structure Features | Antifungal Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 2-thioacetate | Basic thioester structure | Moderate | Simpler structure |
| 5-Bromo-Triazole Derivative | Halogenated triazole | High | Enhanced reactivity |
| Ethyl 2-((5-(3-methoxy...)) | Pyrazole & triazole | Potentially high | Unique combination |
Anticancer Activity
Studies have highlighted that compounds containing pyrazole and triazole moieties can inhibit various cancer cell lines. For instance, modifications on the triazole ring have shown enhanced potency against certain cancer targets.
Case Study: Triazole Modifications
In a study examining the structure–activity relationship (SAR) of triazole derivatives, it was found that specific substitutions on the triazole ring led to increased potency against cancer cells. The introduction of methyl groups significantly improved biochemical activity in assays targeting cancer pathways.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in fungal cell wall synthesis.
- Cell Cycle Disruption : Triazoles may interfere with mitotic processes in cancer cells.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate clearance rates and high oral bioavailability in animal models.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Clearance (mL/min/kg) | 8.4 – 22.6 |
| Oral Bioavailability (%) | 63 – 92 |
| Volume of Distribution (L/kg) | Moderate |
Q & A
Basic: What synthetic methodologies are optimal for producing ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanoate with high purity?
Answer:
The synthesis involves sequential heterocyclic ring formation and thioether linkage. Key steps include:
- Triazole Core Synthesis : Cyclization of thiosemicarbazide derivatives under reflux in ethanol, followed by alkylation with methyl iodide to introduce the 4-methyl group on the triazole ring .
- Pyrazole Substitution : Coupling 3-methoxy-1-methylpyrazole via nucleophilic aromatic substitution (SNAr) at the triazole C5 position, requiring anhydrous conditions and a base like K₂CO₃ .
- Thioether Formation : Reacting the triazole-thiol intermediate with ethyl 2-bromopropanoate in DMF at 60–70°C, monitored by TLC for completion .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .
Basic: What analytical techniques are critical for structural validation of this compound and its intermediates?
Answer:
- NMR Spectroscopy : ¹H NMR identifies methoxy (δ 3.8–3.9 ppm), methyltriazole (δ 2.5–2.7 ppm), and propanoate ester (δ 1.3–1.5 ppm for CH₃). ¹³C NMR confirms carbonyl (C=O, δ 170–175 ppm) and aromatic carbons .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 352.12) .
- Elemental Analysis : Deviations >0.3% in C/H/N/S indicate impurities .
- X-ray Crystallography : Resolves stereoelectronic effects in crystalline intermediates, critical for confirming regiochemistry of thioether linkages .
Advanced: How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?
Answer:
- Variable Substituents : Systematically modify the pyrazole (e.g., replace methoxy with ethoxy or halogen) and triazole (e.g., 4-methyl vs. 4-phenyl) groups. Synthesize analogs via parallel library approaches .
- Biological Assays : Test analogs for antimicrobial (MIC against S. aureus), anticancer (IC₅₀ in MCF-7 cells), and anti-inflammatory (COX-2 inhibition) activity. Compare with the parent compound .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to correlate electronic properties (HOMO-LUMO gaps) with bioactivity. Molecular docking (AutoDock Vina) predicts binding to targets like EGFR or DHFR .
Advanced: What mechanisms underlie the compound’s reported biological activities, and how can contradictions in activity data be resolved?
Answer:
- Mechanistic Hypotheses : Anticancer activity may involve ROS generation (via thioether oxidation) or kinase inhibition. Conflicting data in literature (e.g., variable IC₅₀ values) often arise from assay conditions (e.g., serum concentration, cell passage number) .
- Resolution Strategies :
- Dose-Response Curves : Use 8-point dilution series to minimize false positives.
- Orthogonal Assays : Validate cytotoxicity via MTT and apoptosis markers (Annexin V/PI) .
- Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., hydrolyzed propanoate derivatives) that may contribute to observed effects .
Advanced: How does the compound’s stability under physiological conditions impact its experimental applications?
Answer:
- pH Stability : The ester group hydrolyzes rapidly at pH >8 (e.g., in intestinal fluid). Use buffered solutions (pH 7.4) for in vitro assays. For in vivo studies, consider prodrug strategies (e.g., tert-butyl esters) .
- Thermal Stability : Degrades above 80°C (TGA data). Store at –20°C in anhydrous DMSO .
- Light Sensitivity : The thioether moiety may oxidize under UV light. Use amber vials and conduct reactions under inert gas .
Advanced: What comparative data exist for analogs with modified triazole/pyrazole substituents?
Answer:
| Analog | Modification | Bioactivity (vs. Parent) | Source |
|---|---|---|---|
| Ethyl 2-((5-(3-ethoxy-1-ethyl-... | Ethoxy, ethyl on pyrazole | 2× higher COX-2 inhibition | |
| Methyl 2-((5-(3-chloro-1-methyl-... | Chloro substitution | Improved MIC against E. coli | |
| 4-Phenyltriazole variant | 4-phenyl instead of 4-methyl | Reduced solubility, similar IC₅₀ |
Advanced: How can researchers address low yields in the thioether coupling step?
Answer:
- Catalysis : Add KI (10 mol%) to facilitate bromide displacement .
- Solvent Optimization : Use DMF instead of THF for polar intermediates .
- Temperature Control : Maintain 60–70°C; higher temps promote side reactions (e.g., ester hydrolysis) .
- Workup : Extract unreacted thiol with NaOH (1M) to isolate product .
Advanced: What in silico tools predict the compound’s ADMET properties?
Answer:
- SwissADME : Predicts moderate bioavailability (TPSA 85 Ų, LogP 2.1) and CYP3A4 metabolism .
- ProTox-II : Flags potential hepatotoxicity (LD₅₀ 350 mg/kg in rats) .
- MD Simulations (GROMACS) : Models blood-brain barrier permeability; results suggest limited CNS uptake due to high polar surface area .
Advanced: How to resolve spectral overlaps in NMR characterization of regioisomers?
Answer:
- 2D NMR : Use HSQC to assign proton-carbon correlations and NOESY to confirm spatial proximity of substituents .
- Isotopic Labeling : Synthesize ¹⁵N-labeled triazole to distinguish N-methyl vs. N-methoxy signals .
- Crystallography : Compare experimental XRD data with predicted structures (Mercury 4.0) .
Advanced: What strategies validate target engagement in mechanistic studies?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm binding to putative targets (e.g., kinases) by measuring protein melting point shifts .
- Knockdown Models : siRNA-mediated gene silencing (e.g., EGFR) to assess loss of compound efficacy .
- Radiolabeling : Synthesize ¹⁴C-labeled compound for autoradiography in tissue sections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
